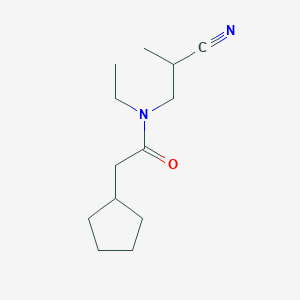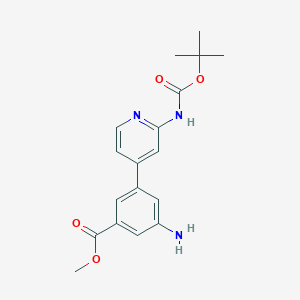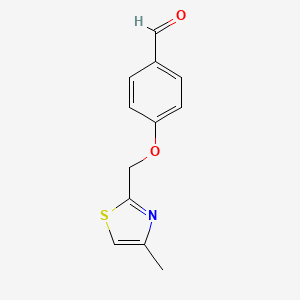
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with a suitable benzaldehyde derivative under specific conditions. One common method is the click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides . The reaction conditions often include the use of a copper catalyst and a solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 4-((4-Methylthiazol-2-yl)methoxy)benzoic acid.
Reduction: 4-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
Uniqueness
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-10(6-14)3-5-11/h2-6,8H,7H2,1H3 |
Clave InChI |
OQDPIIYWYMEZQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








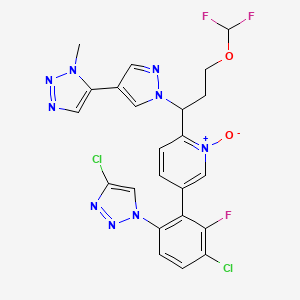
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
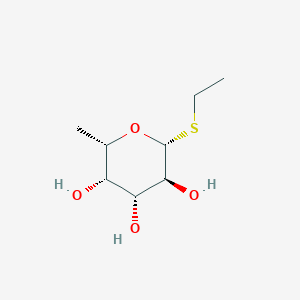
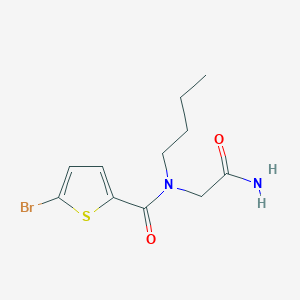

![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
